UPLC Retention Time Differentiation from API and Other Impurities in a Validated Method
A validated UPLC method for the simultaneous quantification of Montelukast (MTK) and its impurities in tablet formulations provides a direct head-to-head comparison of retention times. The Montelukast Bisolefin Impurity (reported as MTK impurity-A) elutes at 8.137 minutes, which is distinctly separated from the main API, Montelukast (9.784 min), and another identified impurity, MTK impurity-B (11.853 min) [1]. This demonstrates its unique chromatographic behavior under defined conditions.
| Evidence Dimension | Chromatographic Retention Time (UPLC) |
|---|---|
| Target Compound Data | 8.137 min |
| Comparator Or Baseline | Montelukast API: 9.784 min; MTK impurity-B: 11.853 min |
| Quantified Difference | Elutes 1.647 minutes before the Montelukast API peak |
| Conditions | Acquity BEH C18 column (50 x 2.1 mm, 1.7 μm); mobile phase A: 0.1% triethylamine in water (pH 2.5), mobile phase B: acetonitrile (70:30 A:B); flow rate 0.2 mL/min; detection at 224 nm. |
Why This Matters
This specific retention time is a critical parameter for system suitability testing and peak identification, allowing QC labs to accurately resolve and quantify the bisolefin impurity from the API and other closely related substances.
- [1] Unspecified authors. (2021). Unspecified Degradation Impurities Identification and Characterization in Bilastine and Montelukast tablet formulations by using UPLC and LCMS/MS: Robustness by Design Expert and Green assessment. Annales Pharmaceutiques Françaises. Abstract accessed via CNKI. View Source
